
1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It is a derivative of tetrahydroisoquinoline, a class of compounds that are part of a large group of natural products known as isoquinoline alkaloids .
Synthesis Analysis
While specific synthesis methods for 1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride were not found in the search results, a two-step procedure for the synthesis of related 1,2,3,4-tetrahydroquinolines has been reported . This procedure combines an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with a subsequent intramolecular Buchwald–Hartwig amination .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride can be represented by the InChI code: 1S/C10H13NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-2,5,11-12H,3-4,6-7H2 . This indicates the presence of a tetrahydroisoquinoline ring with a methanol group attached to the 7-position .
Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride is 163.22 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The compound’s complexity, as computed by Cactvs, is 149 .
Scientific Research Applications
Medicinal Chemistry
THIQ based natural and synthetic compounds, including “1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride”, have been extensively studied in medicinal chemistry. They exhibit diverse biological activities and have potential therapeutic applications .
Infective Pathogens
These compounds have shown promising results against various infective pathogens. Their unique chemical structure allows them to interact with biological targets in a way that can inhibit the growth or activity of these pathogens .
Neurodegenerative Disorders
Research has indicated that THIQ based compounds may have potential applications in the treatment of neurodegenerative disorders. Their ability to interact with neural pathways and processes could make them valuable tools in combating diseases like Alzheimer’s and Parkinson’s .
Synthetic Strategies
The THIQ heterocyclic scaffold, including “1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride”, has garnered a lot of attention in the scientific community. This has resulted in the development of novel synthetic strategies for constructing the core scaffold .
Structural-Activity Relationship (SAR) Studies
THIQ analogs, including “1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride”, are often used in SAR studies. These studies aim to understand the relationship between the structure of a compound and its biological activity .
Mechanism of Action Studies
Understanding the mechanism of action of these compounds is crucial for their development and application. Studies have been conducted to understand how these compounds interact with their biological targets and produce their effects .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq-based compounds are known to interact with their targets to exert biological activities .
Biochemical Pathways
Thiq-based compounds are known to influence various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-7-8-1-2-9-3-4-11-6-10(9)5-8;/h1-2,5,11-12H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVJKLNADVNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

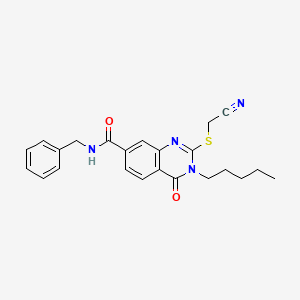
![Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430413.png)

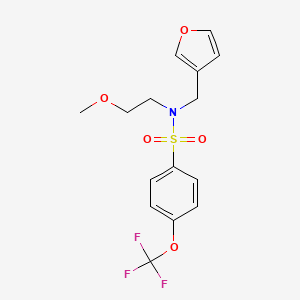
![3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2430418.png)
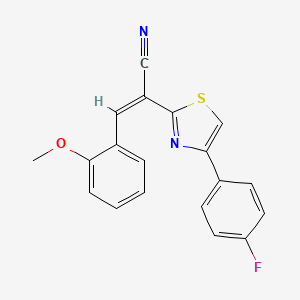
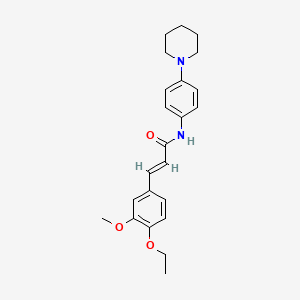

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)
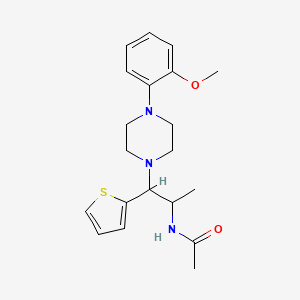
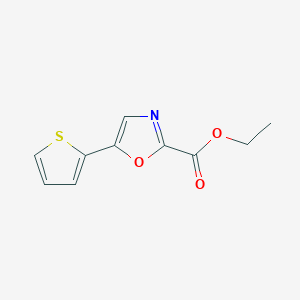
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)
![2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2430430.png)
![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)